molecular formula C11H15NS B13590984 2-(4-Isopropylphenyl)ethanethioamide

2-(4-Isopropylphenyl)ethanethioamide

Cat. No.: B13590984
M. Wt: 193.31 g/mol
InChI Key: GAFRSWKSRGOJMM-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenyl)ethanethioamide is an organic compound with the molecular formula C11H15NS It is characterized by the presence of an ethanethioamide group attached to a 4-isopropylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylphenyl)ethanethioamide typically involves the reaction of 4-isopropylbenzyl chloride with thioacetamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thioacetamide acts as a nucleophile, displacing the chloride ion from the benzyl chloride.

    Starting Materials: 4-Isopropylbenzyl chloride and thioacetamide.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol.

    Procedure: The 4-isopropylbenzyl chloride is added to a solution of thioacetamide and the base in the solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is isolated by filtration, washed with water, and recrystallized from a suitable solvent to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is typically carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylphenyl)ethanethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thioamide group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.

    Substitution: The ethanethioamide group can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent like dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioamides depending on the nucleophile used.

Scientific Research Applications

2-(4-Isopropylphenyl)ethanethioamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenyl)ethanethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

2-(4-Isopropylphenyl)ethanethioamide can be compared with other similar compounds, such as:

    2-(4-Isopropylphenyl)ethanamide: Similar structure but lacks the sulfur atom, leading to different reactivity and biological activity.

    2-(4-Isopropylphenyl)ethanethioacetate: Contains an ester group instead of the thioamide group, resulting in different chemical properties.

    4-Isopropylbenzylamine: Lacks the ethanethioamide group, leading to different applications and reactivity.

The uniqueness of this compound lies in its thioamide group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H15NS

Molecular Weight

193.31 g/mol

IUPAC Name

2-(4-propan-2-ylphenyl)ethanethioamide

InChI

InChI=1S/C11H15NS/c1-8(2)10-5-3-9(4-6-10)7-11(12)13/h3-6,8H,7H2,1-2H3,(H2,12,13)

InChI Key

GAFRSWKSRGOJMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=S)N

Origin of Product

United States

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